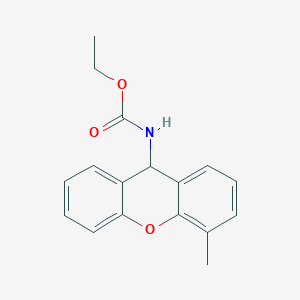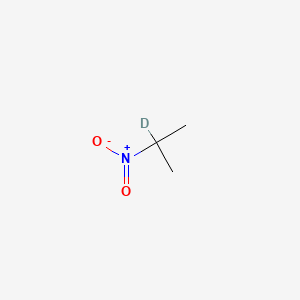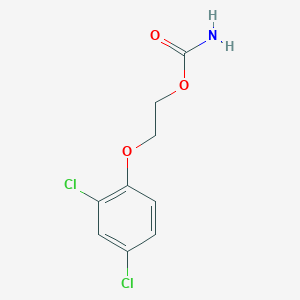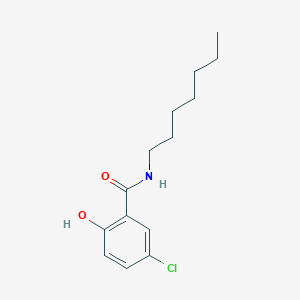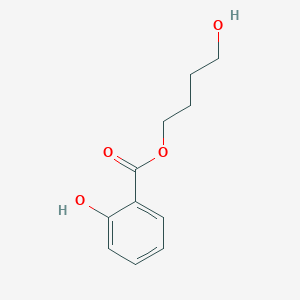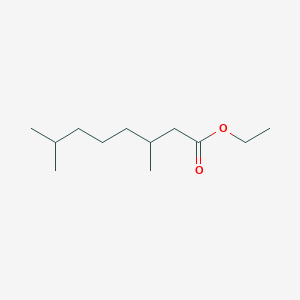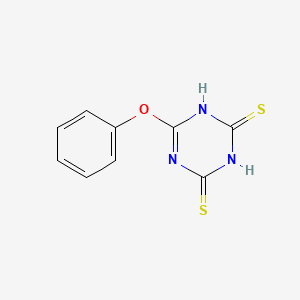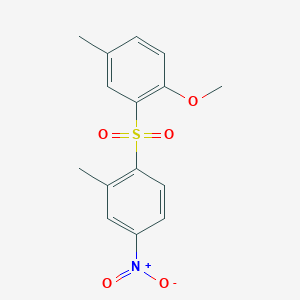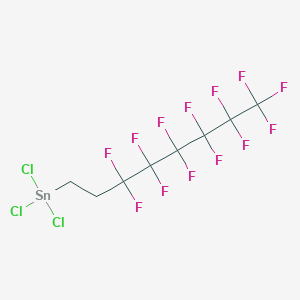
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is a specialized organotin compound characterized by the presence of both trichlorostannane and a highly fluorinated octyl group. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of trichlorostannane with a fluorinated octyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannane. Common solvents used in this synthesis include toluene and dichloromethane. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannane moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized to form higher oxidation state tin compounds or reduced to form lower oxidation state derivatives.
Hydrolysis: In the presence of water, the trichlorostannane group can hydrolyze to form hydroxystannane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium alkoxides, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an alkoxystannane, while oxidation with hydrogen peroxide can produce a tin oxide derivative.
科学研究应用
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to chemical and thermal degradation.
作用机制
The mechanism by which Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane exerts its effects involves its interaction with various molecular targets. The trichlorostannane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing cellular processes. The highly fluorinated octyl group contributes to the compound’s stability and resistance to metabolic degradation.
相似化合物的比较
Similar Compounds
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Similar in structure but contains silicon instead of tin. It is used in surface modification and as a precursor for the synthesis of other fluorinated compounds.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of a trichlorostannane group. It is used in the preparation of self-assembled monolayers and in surface chemistry.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol: Contains a hydroxyl group and is used in the synthesis of fluorinated surfactants and other specialty chemicals.
Uniqueness
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to the presence of the trichlorostannane group, which imparts distinct reactivity and chemical properties compared to its silicon, thiol, and hydroxyl analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
属性
CAS 编号 |
6256-76-4 |
|---|---|
分子式 |
C8H4Cl3F13Sn |
分子量 |
572.2 g/mol |
IUPAC 名称 |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/C8H4F13.3ClH.Sn/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;;/h1-2H2;3*1H;/q;;;;+3/p-3 |
InChI 键 |
MPJMZYJYMFFEOZ-UHFFFAOYSA-K |
规范 SMILES |
C(C[Sn](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
